molecular formula C19H28N2O2 B5400903 4-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)phenyl]-2-methyl-2-butanol

4-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)phenyl]-2-methyl-2-butanol

Cat. No.: B5400903
M. Wt: 316.4 g/mol
InChI Key: QDIQCSYFVMMOIZ-UHFFFAOYSA-N
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Description

4-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)phenyl]-2-methyl-2-butanol is a compound that has been widely used in scientific research for its diverse applications. This compound is a selective antagonist of the dopamine D3 receptor, which makes it a valuable tool in studying the role of this receptor in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of 4-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)phenyl]-2-methyl-2-butanol is the selective antagonism of dopamine D3 receptors. This means that this compound binds to the receptor and prevents the binding of dopamine, which is the natural ligand of this receptor. By blocking the dopamine D3 receptor, this compound can modulate the activity of the dopaminergic system, which is involved in several physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. By blocking the dopamine D3 receptor, this compound can modulate the release of dopamine in several brain regions, such as the prefrontal cortex and the nucleus accumbens. This modulation can affect several processes, such as motivation, reward, and cognition.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)phenyl]-2-methyl-2-butanol in lab experiments is its selectivity for dopamine D3 receptors. This means that researchers can study the role of this receptor subtype without affecting other dopaminergic receptors. However, this compound has some limitations, such as its low solubility in water, which can make it challenging to use in some experimental setups.

Future Directions

There are several future directions for the use of 4-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)phenyl]-2-methyl-2-butanol in scientific research. One direction is the study of the role of dopamine D3 receptors in drug addiction and other psychiatric disorders. Another direction is the development of new compounds that can modulate the activity of this receptor subtype with higher selectivity and potency. Finally, this compound can be used in the development of new drugs for the treatment of dopamine-related disorders, such as Parkinson's disease.

Synthesis Methods

The synthesis of 4-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)phenyl]-2-methyl-2-butanol involves several steps. The first step is the synthesis of 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)phenyl)-2-methyl-2-butanol, which is then converted to the final product by a series of chemical reactions. The synthesis of this compound has been described in several scientific publications, and it is considered a well-established method.

Scientific Research Applications

The primary application of 4-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)phenyl]-2-methyl-2-butanol is in the study of dopamine D3 receptors. This receptor subtype is involved in several physiological and pathological processes, such as drug addiction, schizophrenia, and Parkinson's disease. By selectively blocking this receptor, researchers can study the role of dopamine D3 receptors in these processes.

Properties

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-19(2,23)10-9-15-5-7-16(8-6-15)18(22)21-13-12-20-11-3-4-17(20)14-21/h5-8,17,23H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIQCSYFVMMOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCN3CCCC3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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